molecular formula C5H10F2O3S B3006879 3,3-Difluorobutyl methanesulfonate CAS No. 1380069-61-3

3,3-Difluorobutyl methanesulfonate

Cat. No.: B3006879
CAS No.: 1380069-61-3
M. Wt: 188.19
InChI Key: GNHJANXAAWJSJU-UHFFFAOYSA-N
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Scientific Research Applications

Chemistry: 3,3-Difluorobutyl methanesulfonate is used as a building block in organic synthesis. Its reactivity makes it suitable for the preparation of various fluorinated compounds, which are valuable in medicinal chemistry and material science .

Biology: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions. This modification can help in studying the structure and function of these biomolecules .

Medicine: The compound is explored for its potential use in drug development. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for pharmaceutical applications .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique reactivity profile allows for the creation of novel compounds with desirable properties .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

Similar compounds, such as methanesulfonates, are known to be biological alkylating agents . Alkylating agents can interact with various biological molecules, including DNA, RNA, and proteins, by adding an alkyl group (CnH2n+1) to their structure. This can lead to changes in the molecule’s function, potentially disrupting cellular processes.

Mode of Action

3,3-Difluorobutyl methanesulfonate, like other methanesulfonates, is likely to act as an alkylating agent . Alkylating agents work by donating an alkyl group to the guanine base of DNA, which can interfere with the DNA’s replication process and prevent the cell from dividing. This can lead to cell death or the alteration of the cell’s genetic material, potentially leading to therapeutic effects in the context of diseases like cancer.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its potential alkylating activity. This can lead to DNA damage, disruption of normal cellular processes, and potentially cell death . These effects can be beneficial in the context of treating diseases characterized by rapid cell division, such as cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluorobutyl methanesulfonate typically involves the reaction of 3,3-Difluorobutanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

3,3-Difluorobutanol+Methanesulfonyl chloride3,3-Difluorobutyl methanesulfonate+Hydrogen chloride\text{3,3-Difluorobutanol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{Hydrogen chloride} 3,3-Difluorobutanol+Methanesulfonyl chloride→3,3-Difluorobutyl methanesulfonate+Hydrogen chloride

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Comparison with Similar Compounds

  • 3,3-Difluoropropyl methanesulfonate
  • 3,3-Difluoroethyl methanesulfonate
  • 3,3-Difluorobutyl trifluoromethanesulfonate

Uniqueness: 3,3-Difluorobutyl methanesulfonate is unique due to the presence of two fluorine atoms on the third carbon of the butyl chain. This structural feature imparts distinct reactivity and stability compared to other similar compounds. The fluorine atoms enhance the compound’s electrophilicity, making it more reactive in nucleophilic substitution and elimination reactions .

Properties

IUPAC Name

3,3-difluorobutyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F2O3S/c1-5(6,7)3-4-10-11(2,8)9/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHJANXAAWJSJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOS(=O)(=O)C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3,3-difluorobutan-1-ol (2.60 g) and triethylamine (6.58 mL) in THF (50 mL) was added dropwise methanesulfonyl chloride (2.74 mL) at 0° C., and the mixture was stirred at room temperature overnight. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The obtained organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound as a pale-yellow oil (2.69 g).
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
6.58 mL
Type
reactant
Reaction Step One
Quantity
2.74 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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